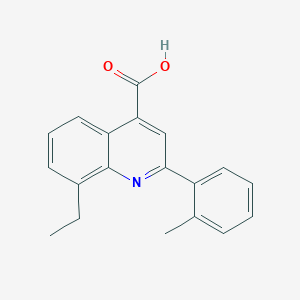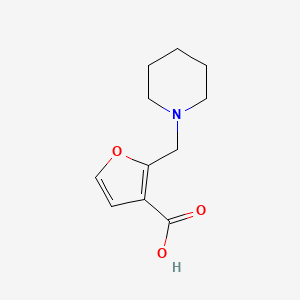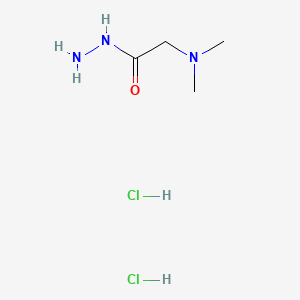
2-Fenil-1,3-tiazol-4-carbohidrazida
Descripción general
Descripción
2-Phenyl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-thiazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 136-138°c .
Result of Action
Thiazole derivatives are known to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Análisis Bioquímico
Biochemical Properties
2-Phenyl-1,3-thiazole-4-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria . Additionally, 2-Phenyl-1,3-thiazole-4-carbohydrazide interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complex and enhance its biological activity .
Cellular Effects
The effects of 2-Phenyl-1,3-thiazole-4-carbohydrazide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-Phenyl-1,3-thiazole-4-carbohydrazide can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of key proteins involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,3-thiazole-4-carbohydrazide involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . The binding interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the compound-biomolecule complex and enhance its biological activity . Additionally, 2-Phenyl-1,3-thiazole-4-carbohydrazide can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing biochemical pathways . Changes in gene expression are also observed, as this compound can interact with transcription factors and other regulatory proteins, altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,3-thiazole-4-carbohydrazide can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that 2-Phenyl-1,3-thiazole-4-carbohydrazide can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,3-thiazole-4-carbohydrazide vary with different dosages in animal models . At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At high doses, 2-Phenyl-1,3-thiazole-4-carbohydrazide can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which toxicity becomes apparent .
Metabolic Pathways
2-Phenyl-1,3-thiazole-4-carbohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, 2-Phenyl-1,3-thiazole-4-carbohydrazide can inhibit enzymes involved in the synthesis of nucleic acids and proteins, thereby affecting the overall metabolic state of the cell . Additionally, this compound can alter metabolite levels by influencing the production and degradation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-Phenyl-1,3-thiazole-4-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transport proteins, allowing it to reach its target sites within the cell . Once inside the cell, 2-Phenyl-1,3-thiazole-4-carbohydrazide can bind to specific proteins, which facilitate its localization and accumulation in certain cellular compartments . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at the target sites .
Subcellular Localization
The subcellular localization of 2-Phenyl-1,3-thiazole-4-carbohydrazide is an important factor in its activity and function . This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, 2-Phenyl-1,3-thiazole-4-carbohydrazide can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it can be directed to the mitochondria, where it influences cellular metabolism and energy production . The subcellular localization of 2-Phenyl-1,3-thiazole-4-carbohydrazide is therefore a key determinant of its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-phenylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired carbohydrazide .
Industrial Production Methods: While specific industrial production methods for 2-Phenyl-1,3-thiazole-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,3-thiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, hydrazones, and oxides, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
2-Phenyl-1,3-thiazole-4-carboxylic acid: A precursor in the synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide.
2-Phenyl-1,3-thiazole-5-carbohydrazide: A structurally similar compound with different biological activities.
Uniqueness: 2-Phenyl-1,3-thiazole-4-carbohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Propiedades
IUPAC Name |
2-phenyl-1,3-thiazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOVLEVHLHNGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372385 | |
| Record name | 2-phenyl-1,3-thiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7113-12-4 | |
| Record name | 2-phenyl-1,3-thiazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1302359.png)



![(4-Fluoro-benzyl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1302374.png)

![(3,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1302376.png)







